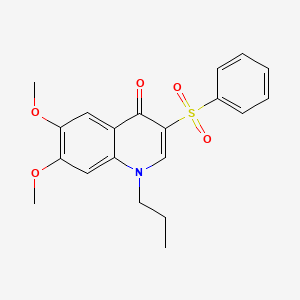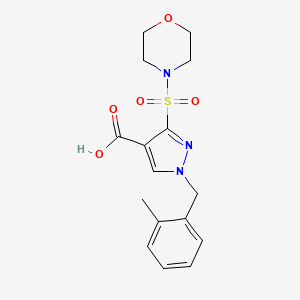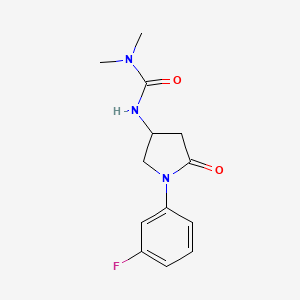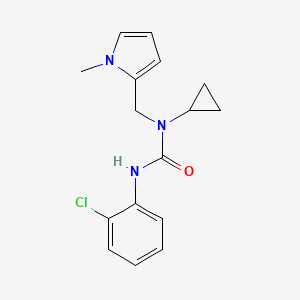![molecular formula C19H17N3O3S B2926320 2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbaldehyde CAS No. 861211-12-3](/img/structure/B2926320.png)
2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), an amino group (NH2), and a nitro group (NO2) attached to a benzene ring . The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors and could potentially be used in a range of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, an amino group, and a nitro group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in reactions with acids and electrophiles, the nitro group could undergo reduction reactions, and the thiazole ring could be involved in various ring-opening or ring-closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The thiazole moiety present in the compound is known for its antimicrobial properties. Research indicates that similar structures have been synthesized and tested against various microbial strains, showing moderate to excellent activity . This compound could be explored for its efficacy against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Candida albicans and Rhizopus oryzae.
Anticancer Potential
Thiazoles have been reported to exhibit cytotoxic activity against human tumor cell lines . The specific structure of this compound, particularly the presence of the 4-methylphenyl group, could be investigated for its potential to inhibit the growth of cancer cells, such as in prostate cancer research.
Drug Design and Synthesis
The compound’s structure allows for the possibility of creating 1,2,3-triazole hybrids with amine-ester functionality, which are significant in medicinal chemistry. These hybrids can be synthesized through a Cu(I) catalyzed dipolar cycloaddition, which is a key reaction in the development of new pharmaceuticals .
ADME Profile Analysis
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be analyzed to determine its suitability as a drug candidate. A favorable ADME profile would indicate the compound’s potential for further development into a patient-compliant medication .
Biological Spectrum Enhancement
Due to the unpaired electrons on the nitrogen atom of the thiazole ring, the compound may exhibit significant chelating activity, which could enhance its biological spectrum. This property can be leveraged in the development of drugs with multiple therapeutic effects .
Antioxidant Properties
Compounds with thiazole structures have been associated with antioxidant activities. The specific configuration of this compound could be studied for its ability to scavenge free radicals and protect against oxidative stress .
Antidiabetic Applications
Thiazole derivatives have been explored for their antidiabetic effects. This compound could be part of research aimed at discovering new treatments for diabetes by examining its interaction with biological targets relevant to the disease .
Antiviral Research
The compound’s structure may lend itself to the investigation of antiviral properties. Its potential to act as an inhibitor against viral replication could be a valuable area of study, particularly in the search for treatments against emerging viral infections .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-2-4-14(5-3-13)19-21-16(12-26-19)8-9-20-18-7-6-17(22(24)25)10-15(18)11-23/h2-7,10-12,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGIZFARBYXRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)



![4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2926242.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2926246.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2926249.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2926252.png)


![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)